physical and chemical properties of 2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid
physical and chemical properties of 2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid
An In-depth Technical Guide to 2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid: Properties, Handling, and Applications
Introduction
2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid is a specialized heterocyclic organic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its molecular architecture, featuring a pyridine core, an acid-labile Tert-butoxycarbonyl (Boc) protecting group, and a versatile boronic acid moiety, makes it a valuable building block for creating complex molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, outlines best practices for its handling and storage, and details experimental protocols for its characterization, offering researchers and drug development professionals a practical resource for its effective use.
Core Physicochemical Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in both storage and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 903513-59-7 | [2] |
| Molecular Formula | C10H15BN2O4 | [2][3] |
| Molecular Weight | 238.05 g/mol | [2][3] |
| Synonyms | 2-[(tert-butoxycarbonyl)amino]-4-pyridinylboronic acid | [2] |
| Physical Form | Solid, typically a white to off-white powder | [1][2] |
| Purity | Commercially available in purities of 97-98% | [2] |
Stability and Degradation Pathways
The stability of 2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid is influenced by both the boronic acid group and the Boc-protecting group. Boronic acids are generally susceptible to several degradation pathways that can impact their efficacy in subsequent reactions.[4]
-
Protodeboronation: This is a primary degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the molecule inactive for cross-coupling reactions.[4] This process is often catalyzed by moisture, elevated temperatures, and the presence of acidic or basic conditions.[4]
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, which can be mitigated by storing the compound under an inert atmosphere.[5]
-
Anhydride Formation (Trimerization): Like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This is often a reversible process, but it can affect the stoichiometry and solubility of the reagent.
The Boc protecting group is known for its stability under basic and nucleophilic conditions, but it is labile in acidic environments.[][7] Care must be taken to avoid acidic media during storage or reaction setup if the integrity of the Boc group is to be maintained.[8]
Solubility and Acidity
While specific solubility data is not widely published, boronic acids can exhibit poor solubility in certain organic solvents, which may lead to incomplete or slow reactions.[4] Solvent screening is often necessary to identify optimal conditions for specific applications.
Boronic acids are Lewis acids.[9] The equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate species is pH-dependent.[9] This property is crucial for its reactivity, particularly in the transmetalation step of cross-coupling reactions. The predicted pKa for a structurally similar isomer is approximately 6.94, suggesting that at physiological pH, a significant portion of the compound will exist in its uncharged trigonal form.[9][10]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.
Caption: Key reactive sites and their roles in synthesis.
The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling
The boronic acid group is the primary site of reactivity, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, allowing for the coupling of the pyridinyl core of this molecule with a variety of aryl or vinyl halides. This versatility makes the compound an essential precursor for generating libraries of novel compounds in drug discovery programs.[1]
The Boc-Protecting Group: Orthogonal Control
The tert-butoxycarbonyl (Boc) group protects the amino functionality on the pyridine ring.[] Its key advantage is its stability to the basic conditions often employed in Suzuki-Miyaura coupling, allowing the C-C bond to be formed without interference from the amine.[7] The Boc group can be selectively removed later in a synthetic sequence under mild acidic conditions, unmasking the amine for further functionalization.[7] This provides an orthogonal handle for multi-step syntheses.
Handling, Storage, and Safety
Proper handling and storage are critical to preserve the integrity and reactivity of 2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid.[4]
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store in a freezer at or below -20°C. | To slow thermal decomposition and minimize protodeboronation. | [2][3] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation and hydrolysis from atmospheric moisture. | [2][4][12] |
| Container | Use well-sealed containers with PTFE-lined caps. | To maintain an inert atmosphere and prevent moisture ingress. | [4][12] |
| Light | Protect from light by storing in amber vials or in the dark. | To prevent potential photo-decomposition. | [4] |
Safety Information
This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
GHS Pictogram: GHS07 (Exclamation Mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statements:
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338[2]
Experimental Protocols for Characterization and Quality Control
To ensure the reliability of experimental results, the identity, purity, and integrity of the starting material must be verified. The following protocols provide a framework for the quality control of 2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid.
Caption: A typical quality control workflow for incoming reagents.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the standard method for assessing the purity of non-volatile organic compounds. It separates the main compound from impurities, allowing for accurate quantification.[14]
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation: Use a reverse-phase C18 column.[14]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective.
-
Example Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Detection: Use a UV detector, monitoring at wavelengths such as 254 nm and 280 nm.
-
Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the chemical structure, confirming the connectivity of atoms and the presence of key functional groups (Boc, pyridine ring).[14]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[14]
-
Expected ¹H NMR Features:
-
A large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
A series of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.
-
A broad singlet for the N-H proton.
-
Two broad singlets for the -B(OH)₂ protons, which may exchange with residual water in the solvent.
-
-
Expected ¹³C NMR Features:
-
Signals corresponding to the pyridine ring carbons.
-
Signals for the quaternary carbon and methyl carbons of the Boc group.
-
A signal for the carbonyl carbon of the Boc group.
-
Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)
Causality: Mass spectrometry directly measures the mass-to-charge ratio, providing unambiguous confirmation of the compound's molecular weight and elemental formula.[14]
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF).[14]
-
Analysis:
-
In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 239.12.
-
In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ at m/z 237.10.
-
The high-resolution data should match the theoretical exact mass of the chemical formula C10H15BN2O4.
-
Applications in Research and Development
The primary application of 2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid is as a strategic intermediate in medicinal chemistry and drug discovery.[1]
-
Lead Optimization: It allows for the systematic modification of a lead compound. The pyridine core is a common scaffold in many approved drugs, and the ability to couple it to various other fragments via Suzuki-Miyaura coupling is invaluable for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery (FBDD): As a functionalized pyridine fragment, it can be used to build larger, more potent molecules from initial low-affinity hits.
-
Synthesis of Biologically Active Compounds: Boronic acids themselves are a class of compounds with significant biological activity, most famously as proteasome inhibitors like Bortezomib and Ixazomib, which are used in cancer therapy.[9][15][16] While this specific reagent is a building block, it provides access to novel heterocyclic compounds that may target a wide range of biological pathways.
Conclusion
2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid is a high-value synthetic building block with well-defined reactivity. Its utility is maximized through a clear understanding of its inherent stability limitations and the orthogonal nature of its key functional groups. By adhering to rigorous standards for handling, storage, and quality control, researchers can confidently leverage this reagent to accelerate the synthesis of novel chemical entities, paving the way for advancements in drug discovery and materials science.
References
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Lab Alley. (2025, July 15). How to Store Boric Acid. Retrieved from [Link]
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ChemBK. (n.d.). (2-((TERT-BUTOXYCARBONYL)AMINO)PYRIDIN-4-YL)BORONIC ACID PINACOL ESTER. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-tert-Butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid, pinacol ester. Retrieved from [Link]
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U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Retrieved from [Link]
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Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 489. Retrieved from [Link]
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San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
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ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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PubChem. (n.d.). (4-Boc-Aminophenyl)Boronic Acid. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Tert-butoxycarbonylbutanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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